molecular formula C6H11ClN4O B2639499 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride CAS No. 2375259-66-6

3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride

Cat. No.: B2639499
CAS No.: 2375259-66-6
M. Wt: 190.63
InChI Key: GEEFYVONHDVQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Azetidines can be synthesized through various methods. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The molecular structure of azetidine derivatives can be confirmed via spectroscopic methods such as 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound structurally related to the queried chemical, has shown high affinity as an orally active neurokinin-1 receptor antagonist. This compound exhibits promising effects in preclinical tests, relevant for clinical efficacy in conditions like emesis and depression, showcasing its potential in therapeutic applications (Harrison et al., 2001).

Antimicrobial Applications

Several studies highlight the antimicrobial potential of compounds structurally similar to 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one hydrochloride:

  • Novel azetidin-2-ones demonstrated significant antimicrobial activity, emphasizing the potential of these compounds in battling microbial infections (Ansari & Lal, 2009).
  • Azetidinone derivatives, obtained through various chemical reactions, were evaluated for their antibacterial properties against a range of bacterial strains, with some showing promising activities (Chopde et al., 2012).
  • Novel azetidinone compounds synthesized from Schiff bases of 5-phenyltetrazole exhibited significant antibacterial and antifungal activities, marking their potential in antimicrobial therapies (Mohite & Bhaskar, 2011).

Anti-Inflammatory and Analgesic Applications

Compounds structurally related to the queried chemical have been explored for their potential anti-inflammatory and analgesic properties:

  • Indolyl azetidinones showed notable anti-inflammatory activity, with comparisons made against non-steroidal anti-inflammatory drugs (NSAIDs) for both anti-inflammatory and ulcerogenic activities (Kalsi et al., 1990).
  • A series of compounds including azetidin-2-ones demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities, emphasizing their potential in addressing various conditions (El-Sawy et al., 2014).

Anti-Tubercular Activity

The development and evaluation of novel azetidinone derivatives, including those with 1, 2, 4-triazole, for anti-tubercular activity have shown promise. Specific analogues of these compounds exhibited significant activity against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (Thomas et al., 2014).

Future Directions

The future research directions in the field of azetidine derivatives could involve exploring their potential applications in medicinal chemistry, studying their biological activities, and developing more efficient synthesis methods .

Properties

IUPAC Name

3-(azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c1-10-5(4-2-7-3-4)8-9-6(10)11;/h4,7H,2-3H2,1H3,(H,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEFYVONHDVQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.